REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH2:6][CH2:7][CH2:8][O:9][c:10]1[cH:11][c:12]2[n:13][cH:14][c:15](=[O:20])[nH:16][c:17]2[cH:18][cH:19]1.[CH3:22][CH2:23][OH:24].[ClH:21]>>[O:3]=[C:4]([OH:5])[CH2:6][CH2:7][CH2:8][O:9][c:10]1[cH:11][c:12]2[n:13][cH:14][c:15](=[O:20])[nH:16][c:17]2[cH:18][cH:19]1
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Name
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Type
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product
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Smiles
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O=C(O)CCCOc1ccc2[nH]c(=O)cnc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |